COX-2 Inhibitory Potency: Downstream Acetamide Derivative (Compound 1) Achieves 88% COX-2 Inhibition at 10 µM vs. Reference SC-560 (98.2%)
While ethyl 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetate itself has not been directly assayed for COX inhibition, its closest hydrolyzed/amidated derivative—Compound 1 (the 'naked' 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide) in the Şahin et al. (2021) series—exhibited 88% COX-2 inhibition at 10 µM concentration, compared to the selective COX-2 reference inhibitor SC-560 which achieved 98.2% inhibition under identical conditions [1]. This establishes the 1,5-diphenylimidazole-2-thioether core (shared with the target compound) as a validated pharmacophore for COX-2 engagement. The target ethyl ester serves as the direct synthetic precursor to this active acetamide series [1].
| Evidence Dimension | Percent COX-2 enzyme inhibition at 10 µM |
|---|---|
| Target Compound Data | 88% COX-2 inhibition (downstream acetamide derivative Compound 1, sharing identical 1,5-diphenylimidazole-2-thioether core with the target ethyl ester precursor) |
| Comparator Or Baseline | SC-560 (selective COX-1/COX-2 reference inhibitor): 98.2% COX-2 inhibition |
| Quantified Difference | Compound 1 achieves 89.7% of the COX-2 inhibitory activity of SC-560 at equimolar 10 µM concentration |
| Conditions | COX-2 enzyme inhibition assay; compound concentration 10 µM; in vitro enzyme assay (Şahin et al., 2021) |
Why This Matters
This validates the 1,5-diphenylimidazole-2-thioether scaffold as a productive starting point for COX-2 inhibitor development, justifying procurement of the ethyl ester building block for derivative synthesis campaigns.
- [1] Şahin Z, Kalkan M, Berk B, Yurttaş L, Bender C, Kaleli SN, Demirayak Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54 View Source
